molecular formula C19H14N2O4 B3121893 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 296266-01-8

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B3121893
CAS No.: 296266-01-8
M. Wt: 334.3 g/mol
InChI Key: LBMVWKKTMWODMQ-UHFFFAOYSA-N
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Description

2-[2-(1H-Indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 117309-47-4) is a phthalimide-derived compound featuring an isoindoline-1,3-dione core substituted with a carboxylic acid group at position 5 and a 2-(1H-indol-3-yl)ethyl moiety at position 2. Its molecular formula is C₁₉H₁₄N₂O₄, with a molecular weight of 325.77 g/mol .

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-17-14-6-5-11(19(24)25)9-15(14)18(23)21(17)8-7-12-10-20-16-4-2-1-3-13(12)16/h1-6,9-10,20H,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMVWKKTMWODMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of indole derivatives with phthalic anhydride or its derivatives. One common method includes the condensation of indole-3-acetic acid with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as SiO2-tpy-Nb have been employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that are of significant interest in pharmaceutical research:

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds can exhibit anticancer properties. For instance, compounds similar to 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

Anti-Diabetic Properties

Research has demonstrated that indole derivatives can act as potent inhibitors of enzymes related to diabetes management, such as α-amylase and α-glucosidase. Compounds synthesized with indole frameworks have been evaluated for their ability to lower blood glucose levels by inhibiting these enzymes.

Neuroprotective Effects

There is emerging evidence suggesting that indole-based compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies

Several studies have documented the therapeutic potential of compounds related to this compound:

StudyObjectiveFindings
Sharma et al. (2024)Synthesis of hybrid compoundsDeveloped indole-oxadiazole derivatives with enhanced anti-diabetic activity compared to standard drugs like acarbose .
Manolov et al. (2018)Characterization of indole derivativesReported successful synthesis with promising biological activities including anti-inflammatory effects .
Elshemy et al. (2024)Antimalarial activityInvestigated pyridyl-indole derivatives showing significant inhibition against malaria parasites .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Molecular Properties

The pharmacological and physicochemical properties of isoindoline-dione derivatives are highly dependent on substituents. Key analogues include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(1H-Indol-3-yl)ethyl C₁₉H₁₄N₂O₄ 325.77 Indole group for bioactivity; carboxylic acid for solubility
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid 2-(3,4-Dimethoxyphenyl)ethyl C₁₉H₁₇N₀₆ 355.35 Methoxy groups enhance lipophilicity
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid Allyl C₁₂H₉NO₄ 231.20 Smaller substituent; lower molecular weight
2-(2-Hydroxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid 2-Hydroxyethyl C₁₁H₉NO₅ 235.19 Hydroxyl group improves hydrophilicity
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid Sulfone-containing tetrahydrothiophene C₁₃H₁₁NO₆S 309.29 Sulfone group increases polarity

Key Observations :

  • Indole Derivatives : The target compound’s indole moiety may enable π-stacking interactions with biological targets, similar to auxin analogs observed in GH3 protein interactions .
  • Polar Substituents : Hydroxyethyl () and sulfone () groups enhance water solubility, whereas dimethoxyphenyl () increases lipophilicity.
  • Synthetic Accessibility : Allyl derivatives () are simpler to synthesize but may lack the bioactivity of indole-containing analogues.
Antiproliferative Effects

Phthalimide derivatives, including the target compound’s structural relatives, exhibit antiproliferative activity. For example:

  • C-12 (2-(1-([1,1'-biphenyl]-4-yl)-2-carboxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid) showed moderate activity against cancer cell lines due to aromatic biphenyl substituents .
  • C-13 (2-(2-carboxy-1-(2-nitrophenyl)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid) demonstrated enhanced potency, likely due to electron-withdrawing nitro groups improving target binding .
Antioxidant Activity

Indole derivatives like 2-(1H-indol-3-yl)ethyl esters () exhibit weak DPPH radical scavenging activity.

Structure-Activity Relationships (SAR)

  • Isoindoline-Dione Core : Essential for maintaining planar structure and hydrogen-bonding capacity.
  • Substituent Effects: Indole-ethyl: Potential for receptor binding via indole’s heterocyclic aromaticity. Hydroxyethyl: Increases solubility but may reduce membrane permeability. Sulfone/Thiophene: Enhances metabolic stability through electron-withdrawing effects .

Biological Activity

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid (CID 906603) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound involves several steps, often starting from commercially available indole derivatives. The reaction conditions can significantly influence the yield and purity of the final product. For instance, using N,N-dimethylacetamide (DMAC) as a solvent has been reported to yield high quantities of the desired compound under optimized conditions .

Anticancer Activity

Research indicates that compounds related to this compound exhibit notable anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including human myeloid leukemia (HL-60) cells. The mechanisms often involve inducing apoptosis and inhibiting cell proliferation pathways .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HL-6010.5
HepG29.08
HeLa7.0

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using methods such as the DPPH assay. Results indicate that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

Antidiabetic Activity

Recent studies have explored the anti-diabetic properties of similar indole derivatives. These compounds have shown effective inhibition against enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. For instance, certain derivatives demonstrated IC50 values lower than standard drugs like acarbose .

Table 2: Enzyme Inhibition Potency

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)Reference
Compound A4.505.80
Compound B7.307.60

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : It inhibits key enzymes involved in glucose metabolism, thereby exerting anti-diabetic effects.
  • Antioxidant Mechanism : The antioxidant properties help mitigate oxidative damage in cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study reported that administering derivatives of indole improved survival rates in mice with induced tumors by reducing tumor size and proliferation rates.
  • Another investigation demonstrated that combining this compound with traditional anticancer therapies enhanced overall treatment efficacy and reduced side effects.

Q & A

Q. Basic Research Focus

  • NMR :
    • 1H-NMR : Aromatic protons in the indole ring (δ 7.0–7.5 ppm), methylene protons in the ethyl linker (δ 3.0–3.5 ppm), and carboxylic acid protons (δ 12–13 ppm, broad).
    • 13C-NMR : Carbonyl carbons (δ 165–170 ppm) and indole C3 (δ ~125 ppm).
  • IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H indole stretch).

Advanced Consideration
For structural confirmation, use 2D NMR (HSQC, HMBC) to correlate the ethyl linker protons with adjacent carbons. X-ray crystallography (as in ) may resolve ambiguities in regiochemistry, particularly if the indole or phthalimide groups adopt non-planar conformations .

How should researchers address discrepancies in biological activity data when testing this compound across different assay systems?

Basic Research Focus
Discrepancies may arise from assay-specific factors (e.g., cell permeability, serum protein binding). Use deuterated internal standards (e.g., ) to normalize quantification in LC-MS-based assays . Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).

Advanced Consideration
Perform mechanistic studies to identify off-target interactions. For example, if the compound shows inconsistent kinase inhibition, use thermal shift assays or SPR to confirm binding. highlights indole-carboxylic acid derivatives with modulatory effects on signaling pathways, suggesting pathway-specific validation .

What strategies can be employed to study the structure-activity relationship (SAR) of this compound, particularly modifying the indole or dioxoisoindoline regions?

Q. Basic Research Focus

  • Indole Modifications : Introduce substituents at positions 5 or 6 (e.g., methyl, halogen) to assess steric/electronic effects. lists furan-indole hybrids, which could guide bioisosteric replacements .
  • Dioxoisoindoline Modifications : Replace the carboxylic acid with esters or amides (e.g., ) to evaluate hydrophobicity impacts .

Advanced Consideration
Use computational docking (e.g., AutoDock Vina) to predict binding poses with target proteins. Synthesize fluorescent probes (e.g., BODIPY-conjugated analogs) for cellular localization studies, as demonstrated in for related indole derivatives .

What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

Advanced Research Focus
The compound’s low solubility and indole autofluorescence complicate quantification. Strategies:

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to reduce matrix interference.
  • Detection : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for specificity. ’s deuterated analog can serve as an internal standard to correct for ion suppression .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced Research Focus

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Metabolic Stability : Use liver microsomes or hepatocyte assays to identify major metabolites. ’s deuterated derivatives may exhibit enhanced stability due to kinetic isotope effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid

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